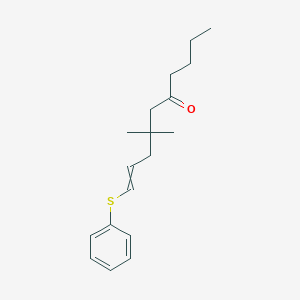
7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one is an organic compound with the molecular formula C18H26OS It is characterized by the presence of a phenylsulfanyl group attached to a dec-9-EN-5-one backbone, with two methyl groups at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dec-9-EN-5-one Backbone: This can be achieved through aldol condensation reactions, where appropriate aldehydes and ketones are reacted under basic conditions to form the desired backbone.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions. Thiophenol is often used as the nucleophile, reacting with a suitable leaving group on the dec-9-EN-5-one backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the phenylsulfanyl group is converted to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one depends on its specific application. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various biochemical pathways, potentially leading to the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-10-(phenylthio)dec-9-EN-5-one: Similar structure but with a thioether group instead of a sulfanyl group.
7,7-Dimethyl-10-(phenylsulfonyl)dec-9-EN-5-one: Contains a sulfonyl group, which may exhibit different chemical reactivity and biological activity.
Uniqueness
7,7-Dimethyl-10-(phenylsulfanyl)dec-9-EN-5-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
79681-41-7 |
|---|---|
Molecular Formula |
C18H26OS |
Molecular Weight |
290.5 g/mol |
IUPAC Name |
7,7-dimethyl-10-phenylsulfanyldec-9-en-5-one |
InChI |
InChI=1S/C18H26OS/c1-4-5-10-16(19)15-18(2,3)13-9-14-20-17-11-7-6-8-12-17/h6-9,11-12,14H,4-5,10,13,15H2,1-3H3 |
InChI Key |
PWRPPTPHUADEGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(C)(C)CC=CSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















